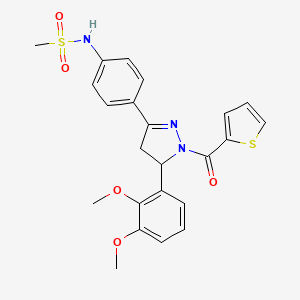

N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

描述

N-(4-(5-(2,3-Dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative with a complex heterocyclic architecture. Its structure integrates a 4,5-dihydropyrazole core substituted with a 2,3-dimethoxyphenyl group at position 5, a thiophene-2-carbonyl moiety at position 1, and a methanesulfonamide group appended to the para-position of the phenyl ring at position 2.

Key structural features:

- Pyrazoline core: The 4,5-dihydro-1H-pyrazole scaffold provides conformational rigidity and facilitates interactions with biological targets via hydrogen bonding.

- Thiophene-2-carbonyl group: Enhances electron delocalization and may improve bioavailability through hydrophobic interactions.

- Methanesulfonamide moiety: Imparts acidity (via the sulfonamide proton) and enhances solubility in polar solvents.

属性

IUPAC Name |

N-[4-[3-(2,3-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-30-20-7-4-6-17(22(20)31-2)19-14-18(24-26(19)23(27)21-8-5-13-32-21)15-9-11-16(12-10-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLAZFXGSBWHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Dimethoxyphenyl Group: This step may involve a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated intermediate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and their derivatives in various chemical reactions.

Biology

Biologically, N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

相似化合物的比较

Table 1: Structural Comparison with Sulfonamide-Containing Heterocycles

Key Observations :

- Substituent Effects : The methanesulfonamide group in the target compound contrasts with the sulfonylphenyl groups in triazole derivatives [7–9]. Methanesulfonamide’s smaller size may reduce steric hindrance but limit π-π stacking interactions.

- Electron-Withdrawing Groups : The thiophene-2-carbonyl group in the target compound introduces electron-withdrawing effects, akin to the fluorophenyl substituents in triazole analogs [7–15]. Both groups enhance stability and modulate electronic properties .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

*Predicted based on analogous sulfonamide and carbonyl-containing compounds.

Key Findings :

- IR Spectroscopy : The absence of ν(C=O) in triazole-thiones [7–9] confirms cyclization, whereas the target compound retains a carbonyl group (thiophene-2-carbonyl), detectable at ~1680–1700 cm⁻¹ .

- ¹H-NMR : The methanesulfonamide group in the target compound is expected to exhibit a singlet near δ 3.3 ppm for the -SO₂NH₂ protons, distinct from the deshielded NH protons in triazole derivatives (δ 7.8–10.0) .

Research Implications and Limitations

- Pharmacological Potential: The target compound’s methanesulfonamide group may enhance solubility and bioavailability compared to bulkier sulfonylphenyl analogs. However, its pyrazoline core may exhibit lower metabolic stability than triazole derivatives .

- Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence. Comparative studies with triazole-based sulfonamides (e.g., [7–15]) are needed to assess efficacy in enzyme inhibition or cytotoxicity assays.

生物活性

N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. Its structure includes a pyrazole core, which has been widely studied for its biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H23N3O5S2

- Molecular Weight : 485.6 g/mol

- CAS Number : 852141-12-9

The biological activity of N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is primarily attributed to its interaction with various molecular targets involved in cancer progression. The compound has been shown to inhibit tubulin polymerization and interfere with cell cycle regulation, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 12.50 | Tubulin polymerization inhibition |

| SF-268 | 42.30 | Cell cycle arrest |

These findings indicate that the compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cell lines .

Case Studies and Research Findings

-

Study on Antitumor Activity :

In a study published by Wei et al., various pyrazole derivatives were evaluated for their anticancer properties. The compound demonstrated notable growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM. The study concluded that structural modifications in pyrazole derivatives could enhance their anticancer activity . -

Mechanistic Insights :

Research conducted by Sun et al. explored the compound's ability to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The compound showed promising results with an IC50 of 25 nM against CDK2, suggesting its potential as a therapeutic agent in targeting cell proliferation pathways . -

Combination Therapies :

A recent investigation highlighted the synergistic effects of combining N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide with conventional chemotherapeutics. The combination therapy yielded enhanced cytotoxicity against resistant cancer cell lines, indicating its potential role in overcoming drug resistance .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(5-(2,3-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Sulfonamide coupling : Reaction of intermediates with methanesulfonyl chloride under basic conditions (e.g., triethylamine as a catalyst) .

Thiophene-2-carbonyl incorporation : Acylation using thiophene-2-carbonyl chloride in polar aprotic solvents (e.g., DMF) .

- Key Considerations : Solvent choice (ethanol/DMF), reaction time (6–24 hours), and purification via recrystallization or column chromatography to achieve >90% purity .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substitution patterns (e.g., 2,3-dimethoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole protons at δ 6.5–7.2 ppm) .

- Mass spectrometry : Validate molecular weight (m/z 485.57 for [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve diastereomeric configurations and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyrazole groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Methodological Answer :

- Parameter Screening :

- Contradiction Analysis : If yields remain <50%, check for competing side reactions (e.g., hydrolysis of thiophene-2-carbonyl group) via LC-MS monitoring .

Q. How to resolve conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer :

Dynamic NMR experiments : Probe rotational barriers of the 4,5-dihydropyrazole ring to confirm restricted rotation .

DFT calculations : Compare computed vs. experimental chemical shifts to identify conformational isomers .

Cocrystallization studies : Use X-ray crystallography to resolve ambiguities in stereochemistry .

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO:PBS (10:90 v/v) for in vitro studies; confirm stability via HPLC .

- Prodrug derivatization : Introduce PEGylated sulfonamide groups to enhance aqueous solubility without altering target affinity .

Contradiction Analysis in Published Data

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hours) .

- Metabolite interference : Test for sulfonamide hydrolysis products via LC-MS/MS to rule out false positives .

Experimental Design for Mechanism of Action

Q. How to identify the primary biological target of this compound?

- Methodological Answer :

Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

Kinase profiling : Screen against a panel of 100+ kinases (e.g., CDK2, EGFR) at 1 μM concentration .

Molecular docking : Align with crystal structures of 5-lipoxygenase (PDB: 3V99) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。